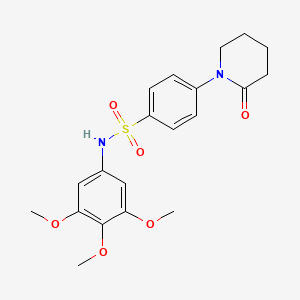
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MPB, is a small molecule inhibitor that has gained interest in scientific research due to its potential as a therapeutic agent. MPB is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that is involved in regulating the pH of the tumor microenvironment. Inhibition of CAIX activity by N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment. This acidic environment inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of CAIX, N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of other carbonic anhydrases. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its specificity for CAIX. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to selectively inhibit the activity of CAIX without affecting the activity of other carbonic anhydrases. This specificity makes it an ideal tool for studying the role of CAIX in cancer biology. However, one limitation of using N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its solubility. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One potential direction is the development of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide derivatives with improved solubility and potency. Another potential direction is the investigation of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide as a therapeutic agent for other diseases that are characterized by an acidic microenvironment, such as osteoporosis and rheumatoid arthritis. Additionally, N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide could be used in combination with other anti-cancer agents to enhance their efficacy. Further research is needed to fully understand the potential of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide as a therapeutic agent.
Conclusion
In conclusion, N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a sulfonamide derivative that has gained interest in scientific research due to its potential as a therapeutic agent. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to exhibit anti-cancer properties by inhibiting the activity of CAIX. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for CAIX. However, its low solubility in water can make it difficult to work with in certain experiments. There are several future directions for the research of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, including the development of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide derivatives with improved solubility and potency and the investigation of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with 3-methoxyaniline in the presence of a base. The resulting product is purified through recrystallization to obtain the final product. This method has been reported in various studies and has been found to yield high purity and yield of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-6-4-5-14(13-16)19-25(22,23)17-10-8-15(9-11-17)20-12-3-2-7-18(20)21/h4-6,8-11,13,19H,2-3,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGXKVGOGFUVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(1-benzyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5171285.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5171288.png)
amino]-4-oxobutanoic acid](/img/structure/B5171289.png)
![ethyl N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5171293.png)

![1-(4-chlorophenoxy)-3-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5171317.png)


![2-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5171339.png)
![ethyl 1-(1H-tetrazol-1-ylacetyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5171354.png)


